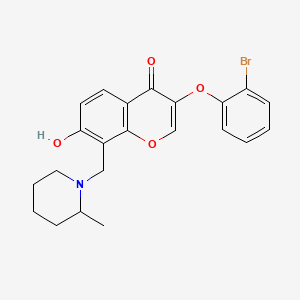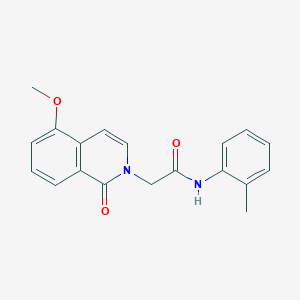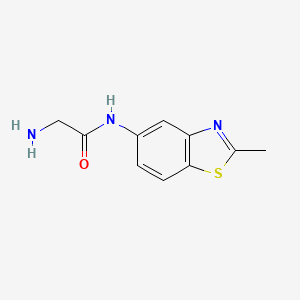![molecular formula C16H12F3N3O B2497677 N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034338-88-8](/img/structure/B2497677.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H12F3N3O and its molecular weight is 319.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity :
- A study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives and their coordination complexes. These complexes showed significant antioxidant activity as determined by various in vitro assays. The compounds demonstrated potential in the development of new antioxidant agents (Chkirate et al., 2019).
Antimicrobial Activity :
- Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new heterocycles. These compounds were evaluated for their antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bondock et al., 2008).
Antitumor and Antimicrobial Activities :
- El-Borai et al. (2012) reported on the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives with notable antibacterial and antifungal activities. Some compounds also exhibited antitumor activity, suggesting their potential in cancer therapy (El-Borai et al., 2012).
Cancer Imaging and Diagnosis :
- A study by Tang et al. (2013) developed novel pyrazolopyrimidines as ligands for translocator protein (TSPO), enhancing the molecular imaging of TSPO-expressing cancers. This application is crucial in cancer diagnosis and therapy monitoring (Tang et al., 2013).
Insecticidal Applications :
- Fadda et al. (2017) explored novel heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. This research contributes to the development of new insecticidal compounds (Fadda et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial properties, suggesting that their targets may be components of bacterial cells .
Mode of Action
Related compounds have been found to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms . This suggests that the compound may interact with its targets in a way that disrupts essential bacterial processes.
Biochemical Pathways
Given the antimicrobial activity of related compounds, it is likely that the compound interferes with pathways essential for bacterial growth and biofilm formation .
Result of Action
Related compounds have been found to effectively eradicate preformed biofilms and inhibit the growth of antibiotic-resistant bacteria .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)12-3-1-11(2-4-12)9-15(23)21-13-6-8-22-14(10-13)5-7-20-22/h1-8,10H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSUCSAQPLPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)




![6-(3-chloro-4-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)



